

# Synthesis and Characterization of 3,5-Dinitrobenzamide: A Technical Guide

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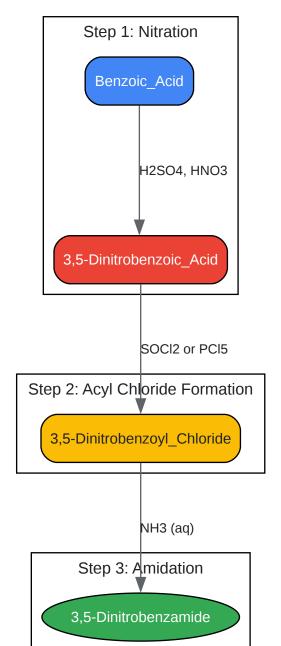
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3,5-dinitrobenzamide, a key intermediate in the development of various pharmaceuticals and other specialty chemicals. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the scientific workflows.

# Synthesis of 3,5-Dinitrobenzamide

The synthesis of 3,5-dinitrobenzamide is a multi-step process commencing from benzoic acid. The overall synthetic pathway involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by conversion to the more reactive acyl chloride, and subsequent amidation to yield the final product.





Synthesis Workflow for 3,5-Dinitrobenzamide

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A diagram illustrating the three-step synthesis of 3,5-dinitrobenzamide.

## **Experimental Protocols**

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid



This procedure involves the nitration of benzoic acid using a mixture of concentrated sulfuric and nitric acids.

 Materials: Benzoic acid, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), ice, distilled water, 50% ethanol.

#### Procedure:

- In a round-bottomed flask, dissolve benzoic acid in concentrated sulfuric acid.
- Cool the mixture in an ice bath and slowly add fuming nitric acid dropwise, maintaining a low temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Carefully pour the reaction mixture over crushed ice to precipitate the crude 3,5dinitrobenzoic acid.
- Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
- Recrystallize the crude product from 50% ethanol to obtain pure 3,5-dinitrobenzoic acid.

### Step 2: Synthesis of 3,5-Dinitrobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride.[1][2] [3]

- Materials: 3,5-dinitrobenzoic acid, thionyl chloride (SOCl<sub>2</sub>), dry toluene.
- Procedure:
  - In a round-bottomed flask equipped with a reflux condenser and a gas trap, add 3,5dinitrobenzoic acid and dry toluene.
  - Slowly add thionyl chloride to the suspension.



- Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO<sub>2</sub>
   gases ceases.[1]
- Allow the mixture to cool to room temperature.
- Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,5-dinitrobenzoyl chloride. This can be used in the next step without further purification.

### Step 3: Synthesis of 3,5-Dinitrobenzamide

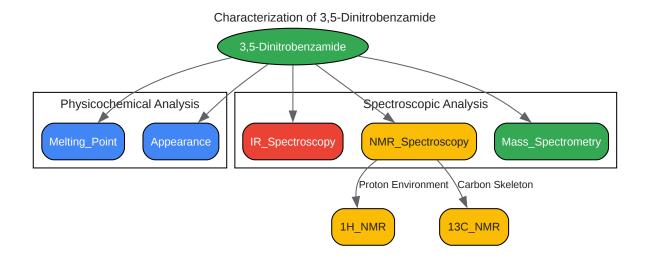
The final step involves the reaction of the acyl chloride with ammonia.

- Materials: 3,5-dinitrobenzoyl chloride, concentrated aqueous ammonia (NH₃), ice, distilled water, ethanol.
- Procedure:
  - In a beaker, cool a concentrated aqueous ammonia solution in an ice bath.
  - Slowly add the crude 3,5-dinitrobenzoyl chloride to the cold ammonia solution with vigorous stirring. A precipitate will form immediately.
  - Continue stirring for 15-20 minutes in the ice bath.
  - Filter the solid product and wash with copious amounts of cold water to remove any unreacted ammonia and ammonium chloride.
  - Dry the crude 3,5-dinitrobenzamide.
  - Purify the product by recrystallization from ethanol.[4]

## Characterization of 3,5-Dinitrobenzamide

The synthesized 3,5-dinitrobenzamide is characterized by its physicochemical and spectroscopic properties.





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A diagram showing the characterization techniques for 3,5-dinitrobenzamide.

**Physicochemical Properties** 

Property	Observed Value
Appearance	Off-white to pale yellow crystalline powder
Melting Point	183-186 °C
Molecular Formula	C7H5N3O5[5]
Molecular Weight	211.13 g/mol
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, and DMSO[4]

## **Spectroscopic Data**

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is typically recorded using the KBr pellet method. A
small amount of the dried sample is ground with spectroscopic grade KBr and pressed into a
thin, transparent disk.



Interpretation: The IR spectrum confirms the presence of the key functional groups in 3,5-dinitrobenzamide.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400-3200	N-H stretching (amide)
~1680	C=O stretching (amide I)
~1620	N-H bending (amide II)
~1540	Asymmetric NO <sub>2</sub> stretching
~1350	Symmetric NO <sub>2</sub> stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, typically DMSO-d<sub>6</sub>.
- Interpretation:
  - ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region and a broad signal for the amide protons.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.1	t	1H	H-4
~8.9	d	2H	H-2, H-6

| ~8.3 (broad) | s | 2H | -CONH<sub>2</sub> |

 <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbonyl carbon.



Chemical Shift (δ) ppm	Assignment
~163	C=O
~148	C-3, C-5
~136	C-1
~127	C-2, C-6

|~120 | C-4 |

## Mass Spectrometry (MS)

- Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) source.
- Interpretation: The mass spectrum confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure.[6]

m/z	Assignment
211	[M] <sup>+</sup> (Molecular ion)
195	[M - NH <sub>2</sub> ]+
165	[M - NO <sub>2</sub> ] <sup>+</sup>
149	[M - NH <sub>2</sub> - NO] <sup>+</sup>
119	[M - 2NO <sub>2</sub> ] <sup>+</sup>
75	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## **Safety Precautions**

- Handle concentrated acids and thionyl chloride with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.



• Nitroaromatic compounds can be sensitive to shock and heat; handle with care.

This technical guide provides a solid foundation for the synthesis and characterization of 3,5-dinitrobenzamide. Researchers are encouraged to consult additional literature and safety data sheets (SDS) before undertaking these procedures.

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